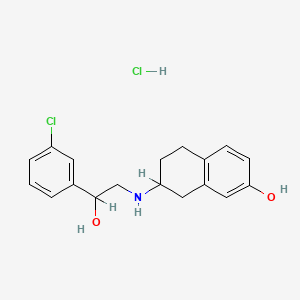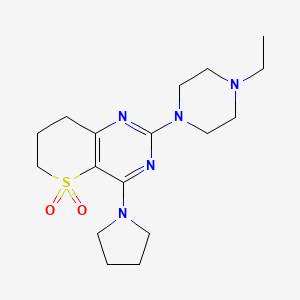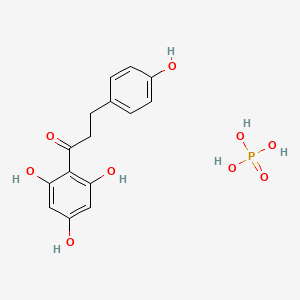
Polyphloretin phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A polymeric mixture of polyesters of phosphoric acid and phloretin. It blocks some cellular responses to prostaglandins.
Wissenschaftliche Forschungsanwendungen
Interaction with Prostaglandin
Polyphloretin phosphate (PPP) has been studied for its effect on human cutaneous reactions induced by prostaglandin E1 (PGE1). PPP reduced the magnitude of erythema caused by PGE1, indicating a potential role in modulating prostaglandin-induced skin reactions (Søndergaard & Jørgensen, 2006).
Inhibition of Histamine Release
Research has shown that PPP inhibits histamine release from rat mast cells and reduces the formation of slow-reacting substances. This suggests a potential use of PPP in conditions involving histamine release and related allergic reactions (Strandberg, 2009).
Effects on Uterine Smooth Muscle
PPP's effects on uterine smooth muscle have been explored, showing its potential as a non-specific and reversible antagonist of uterotonic activities. This suggests possible applications in modulating uterine muscle contractions (Adebiyi, Prasad, & Adaikan, 2002).
Phosphate Dynamics in Algae
Studies on algae, such as Parachlorella kessleri, have highlighted the relationship between polyphosphate accumulation and dense bodies. This research contributes to understanding phosphate dynamics in algae, which could have implications in biological wastewater treatment and other environmental applications (Ota et al., 2016).
Phosphorus Uptake in Microalgae
Research on Chlorella vulgaris indicates that high phosphate levels in the culture enhance lipid synthesis while decreasing starch synthesis. This finding is significant in the context of using microalgae for phosphorus removal from wastewater and biodiesel production (Zhu et al., 2015).
Eigenschaften
CAS-Nummer |
9014-72-6 |
|---|---|
Molekularformel |
C15H17O9P |
Molekulargewicht |
372.26 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |
InChI |
InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |
InChI-Schlüssel |
RLMSQWIGQNTPCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Andere CAS-Nummern |
9014-72-6 |
Synonyme |
Phosphate, Polyphloretin Polyphloretin Phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





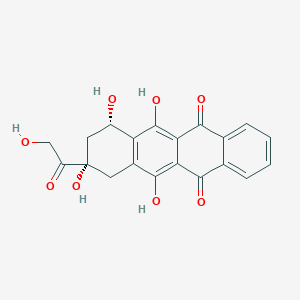
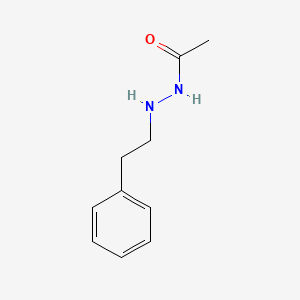
![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
